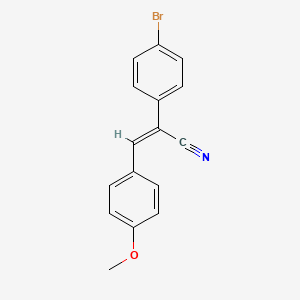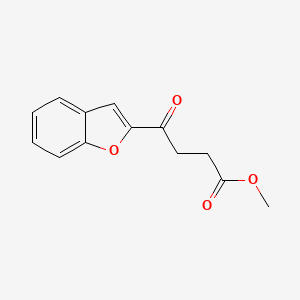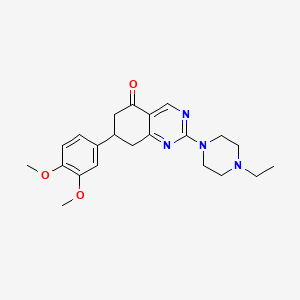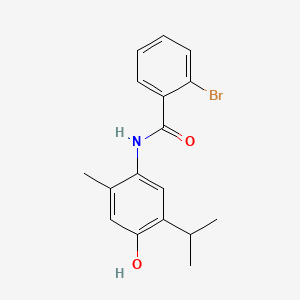![molecular formula C18H21ClFN3O B5525373 2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)
2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol often involves multi-step organic reactions, including condensation, reduction, and N-alkylation. For instance, Hanson et al. (1994) described the resolution of related piperazine butanol derivatives using lipase-catalyzed acetylation or hydrolysis, highlighting the enantioselective synthesis approaches that could be applicable to compounds like 2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol (Hanson, Banerjee, Comezoglu, Mirfakhrae, Patel, & Szarka, 1994).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol is characterized by X-ray crystallography. Percino et al. (2008) provided insights into the crystal structure of a related compound, revealing intermolecular hydrogen bonding and the spatial arrangement of the fluorophenyl and pyridyl groups, which are critical for understanding the compound's chemical behavior and reactivity (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves nucleophilic substitutions and interactions with various reagents. Johnson (1966) discussed the kinetics of reactions involving substituted pyridine N-oxides, which could provide insights into the chemical behavior of the pyridinyl group in the target compound (Johnson, 1966).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal formation, are crucial for understanding the compound's stability and applicability in various solvents. The crystal structure analysis by Percino et al. (2008) also sheds light on the compound's physical characteristics, such as crystal system and unit cell dimensions, which are essential for predicting its behavior in solid-state forms (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different functional groups, and stability under various conditions, are integral to understanding the compound's potential applications and interactions. Studies like those by Johnson (1966) on nucleophilic displacements offer valuable insights into the reactivity patterns that can be expected from compounds with similar structural features (Johnson, 1966).
科学的研究の応用
Synthesis and Microbial Studies
- Synthesis of Derivatives : This compound is involved in the synthesis of various pyridine derivatives, which are then analyzed for their antimicrobial properties. For instance, Patel and Agravat (2007) synthesized 2-{p-[(3-Carboxypyrid-2-yl)amino]phenylsulfonamido}benzothiazoles, exploring their antibacterial and antifungal activities (Patel & Agravat, 2007).
Chemical Synthesis Processes
- Four-component Reactions : In a study by Gao, Sun, and Yan (2013), this compound was used in a four-component reaction process to synthesize functionalized 2-pyrrolidinones containing benzothiazolyl and piperidinyl units (Gao, Sun, & Yan, 2013).
- Development of Photoaffinity Reagents : Chehade and Spielmann (2000) utilized this compound for synthesizing p-Azidotetrafluoroaniline, a new photoaffinity reagent, highlighting its potential in biochemical research (Chehade & Spielmann, 2000).
Enzyme-Catalyzed Resolutions
- Lipase-Catalyzed Acetylation : Hanson et al. (1994) discussed the resolution of α-(3-Chloropropyl)-4-fluorobenzenemethanol, a related compound, using lipase-catalyzed acetylation, indicating its relevance in chiral synthesis and pharmaceutical applications (Hanson et al., 1994).
Pharmaceutical Research
- Analgesic Activity in Experimental Animals : Nakamura et al. (1979) studied a similar compound, dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, for its analgesic activity, demonstrating the potential for pain relief applications (Nakamura et al., 1979).
Advanced Material Synthesis
- Magnetic Properties of Complexes : Ribas et al. (1997) synthesized trinuclear oxo-centered manganese complexes, highlighting the importance of this compound in the synthesis of materials with unique magnetic properties (Ribas et al., 1997).
特性
IUPAC Name |
2-[4-(3-chloropyridin-2-yl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O/c19-16-5-3-8-21-18(16)23-10-9-22(15(13-23)7-11-24)12-14-4-1-2-6-17(14)20/h1-6,8,15,24H,7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFQBMOZJPNLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C2=C(C=CC=N2)Cl)CCO)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)

![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)
![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)
